Product packaging for Bromchinoxalin-isothiocyanate(Cat. No.:)

Bromchinoxalin-isothiocyanate

Cat. No.: B13742953
M. Wt: 268.14 g/mol
InChI Key: YDTVEHPOFSPZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromchinoxalin-isothiocyanate (CAS 132356-31-1) is a chemical compound with the molecular formula C9H6BrN3S . As a member of the isothiocyanate family, it features the reactive -N=C=S functional group . Isothiocyanates are a class of compounds extensively studied for their diverse biological activities. A significant body of research on related compounds indicates that isothiocyanates are potent electrophiles that can interact with sulfhydryl groups, amino groups, and disulfide bonds in proteins and amino acids, leading to alterations in protein structure and function . This mechanism is fundamental to many of their observed effects. While specific studies on this compound are limited in the public domain, its structural class suggests potential research applications. Other isothiocyanates have demonstrated significant chemopreventive properties in model systems, acting through mechanisms such as modulating carcinogen-metabolizing enzymes , inhibiting pro-inflammatory NF-κB pathways , and inducing cell cycle arrest and apoptosis . Furthermore, various isothiocyanates have shown promising antifungal and insecticidal activities in postharvest protection and agricultural research . The unique brominated quinoxaline structure of this particular compound may confer distinct properties for specialized research in medicinal chemistry, chemical biology, and agrochemistry. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrN3S B13742953 Bromchinoxalin-isothiocyanate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrN3S

Molecular Weight

268.14 g/mol

IUPAC Name

3-bromo-4-isothiocyanato-1H-quinoxaline

InChI

InChI=1S/C9H6BrN3S/c10-9-5-11-7-3-1-2-4-8(7)13(9)12-6-14/h1-5,11H

InChI Key

YDTVEHPOFSPZMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC=C(N2N=C=S)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Bromchinoxalin Isothiocyanate and Its Quinoxaline Based Analogues

Precursor Synthesis and Functionalization Pathways for Brominated Quinoxalines

The creation of brominated quinoxalines is a foundational step, providing a key intermediate that can be further functionalized. The position of the bromine atom on the quinoxaline (B1680401) ring is critical and is controlled through specific synthetic strategies.

Achieving regioselectivity in the bromination of quinoxaline is essential for the synthesis of specific isomers. The choice of brominating agent and reaction conditions dictates the position of halogenation on the heterocyclic core.

One common strategy involves the use of N-bromosuccinimide (NBS) as the bromine source. chim.it In some cases, bromination can be achieved using bromine in glacial acetic acid. ekb.eg For enhanced regioselectivity, particularly with activated or deactivated quinoxaline systems, the use of strong acids as catalysts or solvents has proven effective. For instance, heteroaromatics like quinoxaline can be efficiently brominated in strong acids such as sulfuric acid or triflic acid. researchgate.net A study published in 2024 highlighted a triflic acid-assisted regioselective bromination of a 6,7-difluoroquinoxaline-2-ol derivative, which yielded the 5,8-dibromo product with high efficacy. nih.govresearchgate.netresearcher.life This method is crucial for producing materials like the polymer PTQ10, used in organic solar cells. nih.govresearchgate.net

Alternative reagents have also been developed to afford high regioselectivity under milder conditions. A novel and efficient method for the bromination of pyrrolo[1,2-a]quinoxalines utilizes tetrabutylammonium (B224687) tribromide (TBATB). rsc.orgnih.gov This approach takes advantage of the mild nature of TBATB to yield highly selective C3-brominated or C1, C3-dibrominated products in good yields, with the C3-brominated product being scalable to the gram level. rsc.orgnih.gov

The following table summarizes various regioselective bromination strategies for quinoxaline and its analogues.

Starting MaterialBrominating AgentConditionsProductYieldReference
2-HydroxyacetophenoneBromine/Glacial Acetic Acid60°C5-Bromo-2-hydroxyphenacylbromide- ekb.eg
6,7-Difluoroquinoxaline-2-olNBS/Triflic Acid-5,8-Dibromo-6,7-difluoroquinoxaline-2-olHigh nih.govresearchgate.net
Pyrrolo[1,2-a]quinoxalineTetrabutylammonium Tribromide (TBATB)-C3-Bromopyrrolo[1,2-a]quinoxaline95% (gram-scale) nih.gov
Pyrrolo[1,2-a]quinoxalineCuBr₂/K₂S₂O₈-C1-Bromopyrrolo[1,2-a]quinoxaline- nih.gov

Once the brominated quinoxaline core is synthesized, the next crucial step is the introduction of an amino group, which serves as the precursor for the final isothiocyanation. This transformation is typically achieved through amination reactions.

One pathway involves the nucleophilic substitution of a bromine atom with an amine. For example, 6-Amino-5-bromoquinoxaline (B154387) hydrobromide can be synthesized by introducing an amino group via nucleophilic substitution using ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) under controlled pH and reflux conditions. Another approach involves the palladium-catalyzed C-N coupling reaction between a brominated quinoxaline and an amine. This method was utilized in a two-step approach to synthesize indolo[2,3-b]quinoxaline derivatives, involving an initial Suzuki coupling followed by a Pd-catalyzed C-N coupling with various amines. researchgate.net

In some synthetic sequences, the amino group is present on a precursor which is then used to form the quinoxaline ring. For instance, 2-(4-aminophenyl) quinoxaline can be prepared via the cyclocondensation of 4-aminophenacyl bromide with 1,2-phenylene diamine. ekb.eg Subsequent modifications, such as further bromination, can then be performed.

A 2024 study demonstrated the photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones, where a C3-H bond is directly functionalized with an amine using air as the oxidant. acs.org This method was successfully applied to a brominated substrate, yielding 6-Bromo-1-methyl-3-(propylamino)quinoxalin-2(1H)-one in 49% yield. acs.org

Isothiocyanation Reaction Mechanisms and Methodologies for Quinoxaline Systems

With the aminated brominated quinoxaline intermediate in hand, the final key transformation is the conversion of the primary amino group into an isothiocyanate (-N=C=S) group. Several methodologies exist for this conversion, ranging from classical two-step approaches to modern catalytic methods.

The most established method for synthesizing isothiocyanates from primary amines involves a two-step process. rsc.orgchemrxiv.org First, the primary amine reacts with carbon disulfide (CS₂), typically in the presence of a base, to form a dithiocarbamate (B8719985) salt in situ. rsc.orgchemrxiv.orgbeilstein-journals.org This intermediate is then treated with a desulfurylating reagent to eliminate a sulfur atom and form the isothiocyanate. rsc.orgchemrxiv.org

A wide variety of desulfurylating reagents have been developed over the years. beilstein-journals.org While early methods used reagents like lead nitrate (B79036) or p-toluenesulfonyl chloride, more modern approaches employ reagents that offer cleaner reactions and easier work-ups. rsc.org Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is an effective desulfurylation agent that produces volatile byproducts, simplifying purification. kiku.dkacs.org However, it can be costly and has some functional group compatibility limitations. acs.org

Other notable reagents include cyanuric chloride (TCT) and, more recently, cyanuric acid, which facilitates the reaction under aqueous conditions. beilstein-journals.orgnih.gov Iodine has also been used in combination with tetrabutylammonium iodide (TBAI) to promote the rapid desulfurization of the dithiocarbamate salt. rsc.org

The following table summarizes various desulfurylating reagents used in the synthesis of isothiocyanates from amines and CS₂.

Desulfurylating ReagentKey FeaturesReference
Di-tert-butyl dicarbonate (Boc₂O)Forms volatile byproducts (CO₂, COS, tert-butanol). kiku.dkacs.org
Cyanuric AcidEnables reaction under aqueous conditions; economical. beilstein-journals.orgnih.gov
Iodine/TBAIRapid reaction for various anilines. rsc.org
p-Toluenesulfonyl chlorideClassical reagent. rsc.org
Bis(trichloromethyl)carbonate (BTC)Effective desulfurylating agent. rsc.org

An alternative to the CS₂-dithiocarbamate pathway is the use of thiocarbonyl transfer reagents. kiku.dkencyclopedia.pub These reagents directly deliver the C=S moiety to the primary amine. The most well-known, yet highly toxic, reagent in this class is thiophosgene (B130339) (CSCl₂). kiku.dkencyclopedia.pub

To circumvent the hazards associated with thiophosgene, safer alternatives have been developed. These include thiocarbonyldiimidazole and dipyridyl thionocarbonate. kiku.dk However, these reagents can sometimes lead to the formation of stable thiourea (B124793) byproducts, especially with less reactive amines. kiku.dk

More recent advancements involve the in-situ generation of thiocarbonyl fluoride (B91410) (CSF₂), which then reacts with the amine. rsc.orgmdpi.com This can be achieved using various precursors. For example, the Ruppert-Prakash reagent (TMSCF₃) or a combination of AgSCF₃/KBr can be used to generate the reactive thiocarbonylating species. rsc.orgchemrxiv.org Another approach uses the Langlois reagent (F₃CSO₂Na) in a copper-catalyzed reaction to generate the intermediate. rsc.org These methods avoid the direct handling of toxic thiocarbonylating agents and expand the scope of applicable substrates. rsc.orgencyclopedia.pub

In the quest for greener and milder synthetic methods, photocatalysis and electrochemistry have emerged as powerful tools for isothiocyanate synthesis. researchgate.net These techniques can often proceed under ambient conditions, display high functional group tolerance, and avoid the need for harsh chemical oxidants or reagents. researchgate.netresearchgate.net

A visible-light photocatalyzed approach for synthesizing isothiocyanates from primary amines and carbon disulfide has been reported. researchgate.netacs.org This method utilizes a photocatalyst, such as Ir(ppy)₃, which, upon irradiation with blue light, initiates the oxidative desulfurization of the in-situ-formed dithiocarbamate salt. chemrxiv.org This process has been successfully applied to a wide range of aliphatic and aromatic amines. researchgate.netacs.org

Similarly, electrochemical methods provide a practical and high-yielding route to isothiocyanates. acs.org An electrochemical approach involves the condensation of a primary amine with CS₂ to form the dithiocarbamate, followed by anodic desulfurization. acs.orgorganic-chemistry.orggre.ac.uk This process can often be performed without a supporting electrolyte, making it more environmentally friendly. organic-chemistry.orggre.ac.uk The reaction is typically carried out in an electrochemical cell using a carbon anode and a nickel cathode, providing the desired isothiocyanates in high yields for various substrates. organic-chemistry.org These modern methods represent a significant advance, offering sustainable and efficient pathways to isothiocyanate synthesis. acs.orgresearchgate.net

One-Pot and Multistep Synthetic Strategies for Enhanced Efficiency

The efficient synthesis of Bromchinoxalin-isothiocyanate and its analogues can be approached through two primary strategies: linear, multistep pathways and convergent, one-pot methodologies. The choice of strategy depends on the desired purity, scalability, and the availability of starting materials.

Multistep Synthetic Pathways

A multistep approach offers meticulous control over the construction of the target molecule, allowing for the isolation and purification of intermediates at each stage. A plausible and widely applicable multistep synthesis for this compound would involve a sequence of foundational organic reactions.

Quinoxaline Core Formation: The synthesis typically begins with the formation of the quinoxaline ring system. The classic and most common method is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov This foundational step establishes the core heterocyclic structure.

Bromination: Following the creation of the quinoxaline scaffold, a bromine atom is introduced. This is often achieved through electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) in a suitable solvent. researchgate.net The position of bromination can be directed by existing substituents on the ring.

Functional Group Installation for Isothiocyanate Formation: To introduce the isothiocyanate group, a primary amine functionality is required on the bromoquinoxaline intermediate. A standard method involves nitration of the bromoquinoxaline ring followed by reduction of the nitro group to a primary amine.

Isothiocyanate Synthesis: The final step is the conversion of the amino-bromo-quinoxaline intermediate into the target this compound. This transformation is commonly achieved by treating the amine with carbon disulfide (CS2) to form a dithiocarbamate salt in situ, which is then desulfurized to yield the isothiocyanate. bohrium.comrsc.org Reagents such as carbon tetrabromide or cyanuric chloride can be used to mediate this final conversion. bohrium.comd-nb.info

One-Pot Synthetic Strategies

One-pot syntheses aim to improve efficiency by reducing the number of workup and purification steps, thereby saving time, solvents, and resources. While a complete one-pot synthesis of this compound from basic precursors is complex, several key transformations can be combined.

Iron-catalyzed one-pot syntheses have been developed for quinoxalines, where 2-nitroanilines react with vicinal diols to form the quinoxaline ring in a single procedure, liberating water as the only byproduct. rsc.org Similarly, the conversion of a primary amine to an isothiocyanate can be performed as a one-pot process under aqueous conditions, where the amine first reacts with CS2 and is subsequently treated with a desulfurizing agent without isolating the dithiocarbamate intermediate. d-nb.info

Interactive Table: Comparison of Synthetic Strategies

FeatureMultistep SynthesisOne-Pot Synthesis
Control High control over each reaction step.Lower control over individual transformations.
Intermediate Isolation Yes, allows for purification at each stage.No, intermediates are reacted in situ.
Overall Yield Can be lower due to losses at each step.Often higher due to fewer isolation steps.
Time & Labor More time-consuming and labor-intensive.Faster and less labor-intensive.
Solvent/Reagent Use Higher consumption of solvents and reagents.Reduced consumption, more resource-efficient.
Purification Simpler purification of well-defined intermediates.Can lead to complex final mixture, challenging purification.

Optimization of Reaction Conditions and Isolation Protocols for this compound

The success of a synthesis, particularly the final step converting the precursor amine to this compound, hinges on the careful optimization of reaction conditions to maximize yield and purity.

Optimization of Reaction Conditions

Key parameters that require optimization for the synthesis of isothiocyanates from amines include the choice of base, solvent, temperature, and reagent stoichiometry.

Base and Solvent System: The formation of the intermediate dithiocarbamate salt from an amine and CS2 is base-mediated. The choice of base and solvent is critical. For instance, reactions can be performed in aqueous base solutions (e.g., K2CO3 in water) or with organic bases (e.g., DBU, Et3N) in organic solvents. d-nb.infomdpi.com For electron-deficient arylamines, the formation of the dithiocarbamate salt can be challenging and may require higher temperatures or different solvent systems like N,N-dimethyl acetamide (B32628) (DMAc) to achieve conversion. d-nb.info

Temperature and Reaction Time: Temperature affects both the rate of reaction and the stability of the products. While some isothiocyanate syntheses proceed efficiently at room temperature, others may require heating to 40°C or higher to ensure complete conversion of the starting amine, particularly for less reactive substrates. d-nb.inforesearchgate.net Optimization involves finding a balance where the reaction proceeds to completion in a reasonable timeframe without significant degradation of the product. scielo.br

Reagent Stoichiometry: The molar equivalents of CS2 and the desulfurizing agent are crucial. An excess of CS2 is often required to drive the initial dithiocarbamate formation to completion. d-nb.info However, using a large excess can complicate purification. The amount of the desulfurizing agent must also be optimized to ensure full conversion without leading to side reactions. mdpi.com

Interactive Table: Example of Optimization for Aryl Isothiocyanate Synthesis

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Et3N (3)CH2Cl2251030 mdpi.com
2DBU (3)CH2Cl225871 mdpi.com
3K2CO3 (2)H2O/DMAc401285 d-nb.info
4DBU (3)CH2Cl290 (Microwave)0.0592 mdpi.com

This table is a representative example based on data for analogous aryl isothiocyanate syntheses. d-nb.infomdpi.com

Isolation and Purification Protocols

Once the reaction is complete, a standard workup and purification protocol is employed to isolate the pure this compound.

Reaction Quenching and Extraction: The reaction mixture is typically diluted with water and extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. ripublication.com

Washing: The combined organic layers are washed sequentially with water and brine to remove any remaining inorganic salts and water-soluble impurities. ripublication.com

Drying and Concentration: The organic extract is dried over an anhydrous salt like sodium sulfate (B86663) (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product. ripublication.com

Purification: The final purification is generally achieved through column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford the pure this compound.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of quinoxaline derivatives is an area of active research, aiming to reduce environmental impact without compromising efficiency. ekb.egijirt.org These principles can be applied to various stages of the synthesis of this compound.

Sustainable Solvents: A primary focus is the replacement of hazardous organic solvents. The initial condensation to form the quinoxaline ring can be performed in greener media like water, ethanol, or polyethylene (B3416737) glycol (PEG-400), which are less toxic and more environmentally benign than traditional solvents like toluene (B28343) or THF. nih.govripublication.com

Alternative Catalysts: To avoid the use of strong, corrosive acid catalysts, researchers have developed alternatives. These include recyclable heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, and metal-free organocatalysts. nih.govnih.gov These catalysts can often be recovered and reused, reducing waste and cost.

Energy Efficiency: Microwave and ultrasound-assisted syntheses have been shown to dramatically accelerate reaction kinetics for quinoxaline formation. ijirt.org This reduces energy consumption and shortens reaction times, often leading to higher yields and cleaner reaction profiles. ijirt.org

Atom Economy and Waste Reduction: The ideal synthesis maximizes atom economy by incorporating the maximum number of atoms from the reactants into the final product. Catalyst-free protocols for quinoxaline synthesis have been developed that proceed in green solvents like ethanol, minimizing waste. nih.gov Furthermore, some one-pot syntheses are designed to produce water as the sole byproduct, representing a highly efficient and clean transformation. rsc.org

Comprehensive Spectroscopic Characterization and Structural Elucidation of Bromchinoxalin Isothiocyanate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. uni-muenster.dewikipedia.org It provides information about the chemical environment of individual atoms and their connectivity within a molecule. uni-muenster.dewikipedia.org

1H and 13C NMR Chemical Shift Analysis and Coupling Pattern Interpretation

Proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular structure. The chemical shift of a nucleus is influenced by its local electronic environment. In the case of bromchinoxalin-isothiocyanate, the aromatic protons of the quinoxaline (B1680401) ring system are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific positions of the bromine atom and the isothiocyanate group will influence the exact chemical shifts and coupling patterns of the aromatic protons.

The isothiocyanate group (-N=C=S) itself presents a unique feature in the ¹³C NMR spectrum. The carbon atom of the isothiocyanate group is known to exhibit a resonance in the range of 120-140 ppm. However, this signal can sometimes be broad or difficult to detect due to the quadrupolar relaxation effects of the adjacent nitrogen atom and the chemical shift anisotropy of the linear isothiocyanate group. glaserchemgroup.com Studies on other isothiocyanates have shown that the isothiocyanate carbon can be nearly "silent" or appear as a very broad signal. glaserchemgroup.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Quinoxaline H7.5 - 8.5 (multiplets)125 - 150
Isothiocyanate C-~130 (broad)
Carbon-Bromine-Variable

Note: This table represents expected chemical shift ranges and is for illustrative purposes. Actual experimental values would be required for a definitive assignment.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Proton-Proton and Heteronuclear Correlations

To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the quinoxaline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a straightforward way to assign the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying longer-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in connecting the isothiocyanate group to the quinoxaline core by observing correlations from the aromatic protons to the isothiocyanate carbon. It can also help to confirm the position of the bromine atom on the aromatic ring. glaserchemgroup.com

Advanced Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Delineation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of organic molecules. aocs.org

ESI-MS: This technique is particularly useful for polar and ionizable compounds. While this compound is not strongly polar, ESI could potentially form protonated molecules ([M+H]⁺) or adducts with solvent ions. Studies on other isothiocyanates have successfully utilized ESI for their detection. nih.gov

APCI-MS: APCI is often used for less polar compounds and can provide complementary information to ESI. It typically involves a corona discharge to ionize the analyte, which can lead to both molecular ions and some in-source fragmentation. aocs.org The choice between ESI and APCI would depend on the specific properties of this compound and the desired information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This is essential for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isothiocyanate-Specific Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is highly characteristic of the molecule's structure.

For isothiocyanates, a characteristic fragmentation pathway involves the loss of the isothiocyanate group (-NCS) or related fragments. In the case of this compound, key fragmentation pathways would likely include:

Loss of the isothiocyanate group as a neutral species.

Cleavage of the C-N bond connecting the isothiocyanate to the quinoxaline ring.

Loss of the bromine atom.

Fragmentation of the quinoxaline ring itself.

By analyzing the masses of the fragment ions, the specific connectivity and fragmentation mechanisms of the molecule can be deduced. Studies on other isothiocyanate-containing compounds have demonstrated the utility of MS/MS in identifying specific metabolites and degradation products based on these characteristic fragmentation patterns. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by analyzing their characteristic vibrational modes. While specific spectral data for bromoquinoxalin-isothiocyanate is not publicly available, the expected characteristic absorption and scattering bands can be predicted based on the known frequencies for its constituent functional groups: the quinoxaline ring, the bromo substituent, and the isothiocyanate group.

The isothiocyanate (-N=C=S) group is expected to exhibit a strong, characteristic asymmetric stretching vibration in the IR spectrum, typically appearing in the range of 2140-2080 cm⁻¹. The corresponding symmetric stretch, which is often weak in the IR, should produce a strong band in the Raman spectrum. The C-N stretching and N=C=S bending vibrations would appear at lower frequencies.

The quinoxaline ring system will give rise to a series of complex vibrations. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings will produce a set of characteristic bands in the 1650-1400 cm⁻¹ region. The presence of the bromine atom is expected to influence the positions of some ring vibrations due to its mass and electronic effects. The C-Br stretching vibration itself is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Expected Vibrational Modes for Bromoquinoxalin-isothiocyanate

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Isothiocyanate (-N=C=S)Asymmetric stretch2140 - 2080 (Strong in IR)
Symmetric stretch(Strong in Raman)
Aromatic C-HStretch> 3000
Quinoxaline Ring (C=C, C=N)Stretch1650 - 1400
Carbon-Bromine (C-Br)Stretch< 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which are directly related to its system of conjugated π-electrons. The UV-Vis spectrum of bromoquinoxalin-isothiocyanate is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the quinoxaline ring system.

The quinoxaline core itself is a chromophore, and its UV-Vis spectrum is typically characterized by two main absorption bands. The first, appearing at a longer wavelength (lower energy), is attributed to an n → π* transition involving the non-bonding electrons of the nitrogen atoms. The second, at a shorter wavelength (higher energy), corresponds to a π → π* transition within the aromatic system.

The presence of the bromine atom and the isothiocyanate group as substituents on the quinoxaline ring is expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima (λmax) and may also affect their intensities. The bromine atom, with its lone pairs of electrons, can participate in resonance with the ring, potentially leading to a red shift. The isothiocyanate group can also influence the electronic structure of the conjugated system. A detailed analysis of the UV-Vis spectrum would provide valuable insights into the extent of electronic conjugation in the entire molecule.

X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of bromoquinoxalin-isothiocyanate would provide a definitive map of its molecular structure, including bond lengths, bond angles, and torsional angles. This would confirm the planar nature of the quinoxaline ring and reveal the geometry of the isothiocyanate group and its orientation relative to the ring.

Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the packing of the molecules in the solid state. These interactions could include π-π stacking between the aromatic quinoxaline rings, as well as halogen bonding involving the bromine atom. Such information is crucial for understanding the solid-state properties of the compound. While a specific crystal structure for bromoquinoxalin-isothiocyanate has not been reported in the searched literature, this technique remains the most powerful tool for unambiguous structural determination.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. For bromoquinoxalin-isothiocyanate to be chiral, it would need to possess a chiral center or exhibit axial or planar chirality.

Based on its likely structure, with the bromo and isothiocyanate groups substituting the quinoxaline ring, it is probable that bromoquinoxalin-isothiocyanate is achiral, possessing a plane of symmetry. In this case, it would be optically inactive and would not exhibit a CD spectrum. However, if the substitution pattern were to create a chiral axis or a stereocenter (for instance, through the introduction of other chiral substituents), then CD spectroscopy would be an essential tool for determining its absolute configuration by analyzing the differential absorption of left and right circularly polarized light. Without a specific chiral element, this technique is not applicable.

Computational Chemistry and Theoretical Modeling of Bromchinoxalin Isothiocyanate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

There is no published research on the quantum chemical calculations of Bromchinoxalin-isothiocyanate. Such studies, were they to be conducted, would provide valuable insights into the molecule's fundamental properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals, Electrostatic Potentials, and Reactivity Indices

No Density Functional Theory (DFT) studies have been reported for this compound. DFT is a computational method used to investigate the electronic structure of many-body systems. In the context of isothiocyanates, DFT has been used to study the antioxidant activity of various derivatives. For instance, studies on other isothiocyanates have utilized DFT to calculate thermodynamic parameters like bond dissociation enthalpy (BDE), vertical ionization energy (IE), and vertical electron affinity (EA) to understand their potential as antioxidants. These calculations help in elucidating the mechanisms of antioxidant activity, such as hydrogen atom transfer (HAT) and single electron transfer (SET).

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Property Predictions

There are no known ab initio calculations performed on this compound. Ab initio methods are based on quantum mechanics and are used for high-accuracy calculations without the use of experimental data for calibration. These methods are crucial for predicting energetic and spectroscopic properties of molecules.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior in Solution

Currently, there are no molecular dynamics (MD) simulation studies available for this compound. MD simulations are a powerful tool for understanding the dynamic behavior of molecules in different environments, such as in solution. nih.govmatlantis.com These simulations can reveal how a molecule's conformation changes over time, which is critical for understanding its function and interactions with other molecules. nih.govcecam.org The process involves generating time-series data of atomic coordinates, which can then be analyzed to understand the molecule's trajectory and behavior. matlantis.com

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

There is no available data from in silico predictions of the spectroscopic parameters for this compound. Computational methods can be employed to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and for the structural elucidation of new compounds. For other molecules, spectroscopic and computational investigations have been combined to characterize compounds thoroughly. imc.ac.at

Molecular Docking and Ligand Interaction Profiling with Preclinical Biological Targets

No molecular docking studies have been published for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein. nih.govnih.gov For other isothiocyanate derivatives, molecular docking has been used to evaluate their binding performance against various biological targets, often showing acceptable binding energy values that suggest strong potential interactions. nih.gov

Structure Activity Relationship Sar Investigations of Bromchinoxalin Isothiocyanate and Its Analogues

Systematic Variation of Bromine Substitution Pattern on the Quinoxaline (B1680401) Ring and its Influence on Isothiocyanate Reactivity

The position and presence of the bromine atom on the quinoxaline ring are critical determinants of the molecule's physicochemical properties, which in turn govern the reactivity of the isothiocyanate (-N=C=S) group. Bromine's intrinsic characteristics, such as its large atomic radius, significant polarizability, and moderate electronegativity, distinguish it from other halogens like fluorine or chlorine. rsc.org

Research on related quinoxaline systems has shown that halogen substitution directly impacts the local surface electrostatic potential (local-ESP) of the aromatic core. rsc.org The introduction of a bromine atom can create specific electronic distributions that influence intermolecular interactions, such as molecular stacking, which is vital for interactions with biological targets. rsc.orgresearchgate.net This modulation of the electronic environment of the quinoxaline ring directly affects the electrophilicity of the carbon atom in the isothiocyanate group. A more electron-withdrawing environment on the ring would enhance the electrophilic character of the isothiocyanate, making it more susceptible to nucleophilic attack by biological molecules, a key step in its mechanism of action.

The specific placement of the bromine atom (e.g., at the 5, 6, 7, or 8-position of the quinoxaline ring) would lead to different dipole moments and electronic profiles across the molecule. For instance, a study involving the synthesis of 5-bromo-6-isothiocyanatoquinoxaline (B26229) highlighted the specific reactivity of this arrangement in reactions with nucleophiles like ethylenediamine. google.com The strategic placement of bromine is therefore a key tool to fine-tune the reactivity of the isothiocyanate functional group.

Halogen SubstituentAtomic Radius (pm)Electronegativity (Pauling Scale)Polarizability (ų)Potential Influence on Isothiocyanate Reactivity
Fluorine (F)503.980.56Strong electron-withdrawing effect, potentially increasing electrophilicity of the NCS group.
Chlorine (Cl)1003.162.18Significant electron-withdrawing effect and moderate polarizability.
Bromine (Br)1142.963.05Balances electronegativity with high polarizability, influencing both electronic effects and molecular stacking interactions. rsc.org
Iodine (I)1332.664.7Highest polarizability and weakest inductive electron-withdrawal, potentially forming strong halogen bonds.

Modulation of the Quinoxaline Core Structure and Its Effects on Preclinical Biological Interactions

Modifying the central quinoxaline scaffold is a primary strategy for exploring the SAR and improving the biological profile of these compounds. The quinoxaline moiety is a versatile heterocyclic structure known to interact with numerous biological targets, and subtle changes to its core can lead to significant differences in activity. ontosight.airsc.org

Studies on diverse libraries of quinoxaline derivatives have demonstrated that various substitutions can enhance or alter biological effects. nih.govnih.gov For example, the introduction of a carboxylic acid group at position 5 of the quinoxaline core was found to significantly improve the protective efficacy of the compound in a preclinical model, an effect not observed when the same group was placed at position 6. nih.gov This highlights the positional importance of substituents. Similarly, adding hydrophobic structures to the quinoxaline core has been shown to have beneficial effects in certain contexts. nih.gov

Quinoxaline Core ModificationExample from Analog StudiesObserved Effect on Preclinical Biological InteractionReference
Addition of Carboxylic AcidQuinoxaline-5-carboxylic acid (Qx28)Enhanced protective effect against drug-induced hair cell death. nih.gov
Introduction of Nitro GroupNitro-substituted quinoxalinesCreates localized electron-deficient sites, modifying interactions with biological targets. nih.gov
Hybridization with TriazoleQuinoxaline-triazole hybridsShowed potent and selective anticancer activity against HCT-116 cells. acs.org
Attachment of Aromatic Moieties2,3-di(furan-2-yl) quinoxalinesExhibited superior antiviral efficacy in SAR analyses. nih.gov
Peptide ConjugationQuinoxaline-containing peptidesInduced apoptosis in cancer cells through modulation of autophagy. rsc.org

Correlation of Calculated Molecular Descriptors with Experimentally Observed Mechanistic Activities

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For bromchinoxalin-isothiocyanate analogs, this involves calculating a variety of molecular descriptors and correlating them with experimentally observed activities. This process helps to quantify the structural features that are most important for the compound's mechanism. researchgate.net

A properly validated QSAR model can provide insights into the mechanistic aspects of a molecule's action. nih.gov Descriptors can be categorized into several classes:

Hydrophobic Descriptors: Such as the logarithm of the n-octanol-water partition coefficient (logP), which describes the lipophilicity of the molecule. This is crucial for membrane permeability and reaching hydrophobic binding pockets.

Electronic Descriptors: These include dipole moment and charges on specific atoms. For this compound, these descriptors could quantify the influence of the bromine atom on the electronic nature of the quinoxaline ring and the reactivity of the isothiocyanate group. researchgate.net

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. WHIM (Weighted Holistic Invariant Molecular) descriptors, for example, capture information about the 3D shape and symmetry of the molecule. researchgate.net

Quantum-Chemical Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often used. The HOMO-LUMO gap can be correlated with the chemical reactivity and kinetic stability of the molecule. researchgate.net

In related heterocyclic systems, descriptors such as the "frequency of occurrence of sp²-hybridized oxygen atoms at exactly eight bonds from a sp²-hybridized carbon atom" have shown negative correlation with activity, suggesting that such features should be avoided in new designs. nih.gov By analyzing these correlations, researchers can develop hypotheses about which structural features are either favorable or detrimental to the desired biological effect.

Descriptor ClassSpecific Descriptor ExamplePotential Mechanistic Relevance for this compound
HydrophobiclogP (Octanol-Water Partition Coefficient)Influences membrane transport and binding to hydrophobic pockets in target proteins. researchgate.net
ElectronicDipole Moment (µ)Describes the overall polarity of the molecule, affecting solubility and long-range interactions with targets. researchgate.net
TopologicalWHIM (Weighted Holistic Invariant Molecular) IndicesQuantifies molecular size, shape, and symmetry, which are critical for receptor fit. researchgate.net
Quantum-ChemicalHOMO-LUMO Energy GapRelates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net
ConstitutionalAromatic Nitrogen Count (aroN_sp2C_4B)Positive correlation in some models suggests the importance of nitrogen atoms in the quinoxaline core for activity. nih.gov

Development of SAR Models to Guide the Rational Design of Novel this compound Derivatives

The ultimate goal of SAR investigations is to consolidate the findings into predictive models that can guide the rational design of new and improved compounds. nih.gov By integrating data from the systematic variation of substituents (5.1), core modulation (5.2), and descriptor analysis (5.3), researchers can construct robust SAR models.

These models can take several forms:

Pharmacophore Models: A pharmacophore represents the essential 3D arrangement of steric and electronic features that are necessary for biological activity. For this compound, a pharmacophore model might include a hydrogen bond acceptor (the quinoxaline nitrogens), a hydrophobic aromatic region (the benzene (B151609) part of the ring), a halogen bond donor (the bromine atom), and an electrophilic center (the isothiocyanate group). Rational drug design can then focus on synthesizing novel structures that fit this pharmacophore model. nih.gov

QSAR Models: As described previously, these are statistical models that quantitatively link structure to activity. A well-validated QSAR equation allows for the in silico prediction of the activity of hypothetical, not-yet-synthesized derivatives. This helps prioritize which compounds to synthesize, saving time and resources. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target. By docking a series of this compound analogs into the active site of a target protein, researchers can visualize key interactions and understand why certain substitutions enhance activity while others diminish it. Docking studies on related quinoxaline hybrids have successfully supported biological results by showing significant affinity toward essential amino acids in a target's active site. acs.org

The development of these models is an iterative process. Predictions from the model are used to design a new set of derivatives, which are then synthesized and tested. The new experimental data is then fed back into the model to refine and improve its predictive power, creating a cycle of rational design and optimization. nih.gov

Mechanistic Investigations of Preclinical Biological Interactions of Bromchinoxalin Isothiocyanate

In Vitro Studies on Cellular Signaling Pathways and Molecular Target Engagement in Preclinical Models

In vitro research on isothiocyanates (ITCs) has been crucial for elucidating the molecular mechanisms that underpin their biological activity. These studies, conducted in controlled laboratory settings using cell lines and isolated biomolecules, provide foundational insights into how these compounds interact with cellular components to trigger downstream effects.

Enzyme Inhibition or Activation Assays with Relevant Biological Macromolecules

Isothiocyanates are known to modulate the activity of various enzymes critical to cellular function and disease progression. As electrophiles, they can interact with and modify enzyme structure, leading to either inhibition or activation. oup.com One of the key targets identified is the proteasome, a multi-enzyme complex responsible for degrading intracellular proteins. Studies have shown that BITC and PEITC can significantly inhibit proteasome activity across different cell types. oup.com This inhibition is believed to contribute to the induction of cell cycle arrest and apoptosis, which are vital for anti-tumor activities. oup.com

Functional assays measuring the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological function, are commonly used to quantify these effects. wikipedia.org The inhibitory effects of various ITCs on the proliferation of cancer cell lines have been documented, demonstrating a rapid initiation of cell growth inhibition. aacrjournals.org For instance, the IC50 values for Allyl-ITC (AITC), BITC, and PEITC were found to be similar whether the cells were treated for 3 hours or 72 hours, indicating a rapid and sustained effect. aacrjournals.org

Table 1: Growth Inhibition (IC50) of Isothiocyanates in Cancer Cell Lines

This table summarizes the IC50 values (in µM) for various isothiocyanates, indicating their potency in inhibiting cell growth in different human cancer cell lines after a 72-hour treatment period.

IsothiocyanateHL-60 (Leukemia)8226/S (Myeloma)HT-29 (Colon)
Allyl Isothiocyanate (AITC)14.09.010.0
Benzyl (B1604629) Isothiocyanate (BITC)5.55.05.0
Phenethyl Isothiocyanate (PEITC)4.04.04.5
Sulforaphane (B1684495) (SFN)15.012.014.0
aacrjournals.org

Protein Binding Studies and Ligand-Receptor Interaction Analysis

A critical aspect of the mechanism of action for ITCs is their ability to covalently bind to cellular proteins. aacrjournals.orgoup.com Due to their electrophilic nature, ITCs can readily react with nucleophilic residues on proteins, such as cysteine and lysine. nih.gov This binding is not indiscriminate; proteomic studies reveal that ITCs interact with a selective fraction of the cellular proteome. oup.comnih.gov

Advanced techniques like 2-D gel electrophoresis combined with mass spectrometry have been employed to identify these protein targets. nih.govnih.gov In studies using human non-small cell lung cancer A549 cells treated with radiolabeled PEITC and SFN, researchers identified more than 30 potential protein targets. aacrjournals.orgnih.govdrugbank.com These proteins are involved in a wide array of biological functions, including cytoskeletal structure, protein quality control, stress response, and signal transduction. aacrjournals.org Among the most significant and well-validated targets is tubulin, a key component of microtubules. oup.comnih.gov The covalent modification of tubulin by ITCs disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.gov

Table 2: Potential Protein Targets of Isothiocyanates Identified by Proteomics

This table lists a selection of proteins identified in A549 lung cancer cells as potential binding targets for PEITC and SFN, along with their primary cellular functions.

Protein TargetFunctionRelevance
α-Tubulin / β-TubulinCytoskeleton formation, cell divisionDisruption leads to G2/M cell cycle arrest. nih.gov
Proteasome subunitsProtein degradationInhibition leads to accumulation of regulatory proteins and apoptosis. nih.gov
Heat Shock Proteins (e.g., HSP60, HSP90)Protein folding, stress responseModulation affects cell survival pathways. drugbank.com
14-3-3 protein zeta/deltaSignal transduction, cell cycle controlInvolvement in apoptosis and cell cycle regulation. drugbank.com
PeroxiredoxinRedox regulation, antioxidant defenseAlteration of cellular redox state. aacrjournals.org
aacrjournals.orgnih.govdrugbank.com

Cellular Assays in In Vitro Models (e.g., specific cell lines, bacterial strains, yeast) for Mechanistic Insights

Cellular assays are indispensable for observing the phenotypic consequences of ITC treatment and linking them to the molecular interactions identified in binding and enzyme studies. Research across numerous cancer cell lines has consistently shown that ITCs induce cell cycle arrest and apoptosis (programmed cell death). iiarjournals.org

Flow cytometry analysis, which measures the DNA content of cells, is a standard method to assess cell cycle distribution. Treatment with various ITCs frequently results in an accumulation of cells in the G2/M phase of the cell cycle, indicating a halt in cell division before mitosis. iiarjournals.orgoup.com For example, AITC treatment of HL-60/VCR cells led to a significant accumulation of cells in the G2/M phase. iiarjournals.org Similarly, sulforaphane caused G2/M-phase arrest in Jurkat T-leukemia cells in a time- and dose-dependent manner. oup.com

The induction of apoptosis is another hallmark of ITC activity. This can be quantified using methods like Annexin V staining, which detects an early marker of apoptosis. nih.gov Sulforaphene, an ITC from radish, was shown to significantly increase apoptosis in HepG2 liver cancer cells, a finding confirmed by increased activity of caspases-3/7 and -9, which are key executioner enzymes in the apoptotic pathway. nih.gov

Table 3: Effects of Isothiocyanates on Cell Cycle and Apoptosis in Vitro

This table provides a summary of the observed effects of representative isothiocyanates on cell cycle progression and apoptosis induction in various human cancer cell lines.

IsothiocyanateCell LinePrimary EffectKey Finding
Sulforaphane (SFN)Jurkat (T-cell leukemia)Cell Cycle ArrestTime- and dose-dependent G2/M phase arrest. oup.com
Allyl Isothiocyanate (AITC)HL-60 (Leukemia)Cell Cycle Arrest52% of cells accumulated in G2/M phase after 24h treatment with 10 µM. iiarjournals.org
SulforapheneHepG2 (Hepatocarcinoma)Apoptosis & Cell Cycle ArrestIncreased late-stage apoptosis (35.25%) and cell cycle arrest at Sub G0/G1 phase. nih.gov
Phenethyl Isothiocyanate (PEITC)MCF-7 (Breast Cancer)Apoptosis & Cell Cycle ArrestInduces G2/M phase arrest through generation of reactive oxygen species. nih.gov
iiarjournals.orgoup.comnih.govnih.gov

In Vivo Animal Model Studies Focused on Target Engagement and Biomarker Modulation

While in vitro studies provide mechanistic details, in vivo animal models are essential to understand the pharmacodynamics and biological effects of ITCs in a complex, whole-organism system. These studies help to validate in vitro findings and assess the physiological relevance of molecular interactions.

Pharmacodynamic Assessments in Relevant Animal Models (e.g., specific organ systems, disease models)

Pharmacodynamics describes the biochemical and physiological effects of a compound on the body. In animal models of cancer, ITCs have demonstrated significant anti-tumor activity. mdpi.com For instance, in preclinical studies using an ovarian cancer mouse model, oral administration of PEITC led to a significant suppression of tumor growth. mdpi.com The pharmacodynamic mechanisms underlying the in vivo effects of PEITC in breast cancer models include the induction of cancer cell apoptosis, arrest of the cell cycle at the G2/M phase, and downregulation of the estrogen receptor. nih.gov

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a compound, are often conducted alongside pharmacodynamic assessments to provide context for the observed effects. Studies in rats have shown that PEITC has high oral bioavailability (93-115%) and low clearance, meaning it is well-absorbed and remains in the system for a significant duration. proquest.com The peak plasma concentration of sulforaphane in rats after an oral dose was found to be around 20 µM, a level consistent with concentrations that show activity in vitro. nih.gov

Analysis of Gene Expression and Proteomic Changes in Preclinical Biological Systems

To understand the systemic effects of ITCs, researchers analyze changes in gene and protein expression in relevant tissues from animal models. These molecular profiling studies can reveal the pathways and networks modulated by the compound in vivo.

In a study involving rats treated with sulforaphane, microarray analysis of liver tissue identified several clusters of modulated genes. nih.gov The most robustly upregulated genes were metallothioneins, which are involved in cellular defense mechanisms. nih.gov Another significantly upregulated cluster included glutathione (B108866) S-transferase genes, which are critical for detoxification processes. nih.gov These findings provide in vivo evidence for the role of sulforaphane in enhancing cellular protective pathways.

In a xenograft model of human glioblastoma, tumor tissues from mice treated with PEITC showed altered expression of key proteins involved in apoptosis. researchgate.net Specifically, there was a notable increase in the expression of the pro-apoptotic protein Bax and the executioner enzyme Caspase-3, providing a molecular basis for the observed anti-tumor effects. researchgate.net Similarly, studies on PEITC's effect on breast cancer cells revealed changes in genes related to the cell cycle, apoptosis, and metastasis. nih.gov For example, PEITC treatment led to the upregulation of Hsp27, a heat shock protein involved in stress resistance and apoptosis signaling. nih.gov

Table 4: Modulation of Gene and Protein Expression by Isothiocyanates In Vivo

This table highlights key genes and proteins whose expression is altered by isothiocyanate treatment in preclinical animal models, indicating the molecular pathways affected.

IsothiocyanateAnimal Model / SystemMoleculeChange in ExpressionAssociated Function
Sulforaphane (SFN)Rat LiverMetallothionein-1/2Increased (up to 10-fold)Cellular defense, detoxification. nih.gov
Sulforaphane (SFN)Rat LiverGlutathione S-transferase-A3IncreasedDetoxification of carcinogens. nih.gov
Phenethyl Isothiocyanate (PEITC)Human Glioblastoma XenograftBaxIncreasedPro-apoptotic signaling. researchgate.net
Phenethyl Isothiocyanate (PEITC)Human Glioblastoma XenograftCaspase-3IncreasedExecution of apoptosis. researchgate.net
Phenethyl Isothiocyanate (PEITC)Human Breast Cancer CellsCYP19 (Aromatase)IncreasedEstrogen synthesis. nih.gov
nih.govresearchgate.netnih.gov

Metabolic Pathways and Metabolite Identification in Preclinical Biological Systems

The metabolism of Bromchinoxalin-isothiocyanate in preclinical biological systems is anticipated to involve a combination of pathways characteristic of both quinoxaline (B1680401) and isothiocyanate compounds. The metabolic fate of such a hybrid molecule would likely be complex, involving multiple enzymatic systems and resulting in a variety of metabolites.

The primary metabolic route for isothiocyanates is the mercapturic acid pathway. nih.govoregonstate.edu This pathway begins with the conjugation of the electrophilic isothiocyanate group with the endogenous antioxidant glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). oregonstate.edu The resulting glutathione conjugate is then sequentially metabolized by various enzymes. The γ-glutamyl bond is cleaved by γ-glutamyltranspeptidase, followed by the removal of the glycine (B1666218) residue by a dipeptidase to form a cysteine conjugate. Finally, the cysteine conjugate is N-acetylated by N-acetyltransferase to yield the corresponding N-acetylcysteine (NAC) conjugate, also known as a mercapturic acid derivative, which is then typically excreted in the urine. nih.govoregonstate.edu Studies on various isothiocyanates, such as sulforaphane and benzyl isothiocyanate, have consistently identified these mercapturic acid pathway metabolites in preclinical models. nih.gov

Quinoxaline and its derivatives undergo metabolism primarily through oxidation and subsequent conjugation reactions. The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline nucleus are susceptible to N-oxidation. nih.gov Additionally, the aromatic rings can be hydroxylated by cytochrome P450 (CYP) enzymes. Following these initial oxidative transformations, the resulting hydroxylated or N-oxide metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to enhance their water solubility and facilitate their elimination from the body. Studies on various quinoxaline-based compounds have identified numerous metabolites resulting from these pathways. acs.org

Given these established metabolic routes, the metabolism of this compound is hypothesized to proceed as follows:

Initial conjugation of the isothiocyanate group: The molecule would likely first undergo conjugation with glutathione, initiating the mercapturic acid pathway.

Modification of the quinoxaline core: Concurrently or subsequently, the quinoxaline ring system could be metabolized via N-oxidation and/or hydroxylation. The presence of the bromine atom may influence the position of hydroxylation.

Formation of multi-modified metabolites: It is plausible that metabolites will be formed that have undergone modifications on both the isothiocyanate-derived side chain and the quinoxaline ring.

The identification of these putative metabolites in preclinical systems would necessitate the use of advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and characterize the various metabolic products in biological matrices like plasma, urine, and tissue homogenates. nih.gov

Table 1: Putative Metabolites of this compound in Preclinical Systems

Putative Metabolite ClassDescription of Metabolic Transformation
Glutathione ConjugateInitial product of the mercapturic acid pathway.
Cysteinylglycine (B43971) ConjugateFormed by the removal of the glutamate (B1630785) residue from the glutathione conjugate.
Cysteine ConjugateFormed by the removal of the glycine residue from the cysteinylglycine conjugate.
N-acetylcysteine (NAC) ConjugateThe final product of the mercapturic acid pathway.
N-oxide MetabolitesFormed by the oxidation of the nitrogen atoms in the quinoxaline ring.
Hydroxylated MetabolitesFormed by the addition of a hydroxyl group to the quinoxaline or benzene (B151609) ring.
Glucuronide/Sulfate ConjugatesFormed by the conjugation of hydroxylated metabolites.
Multi-modified MetabolitesContaining modifications on both the isothiocyanate side chain and the quinoxaline core.

Comparative Mechanistic Analysis with Other Isothiocyanate Chemotypes and Quinoxaline-Based Compounds

The biological activity of this compound is expected to be a composite of the mechanisms of action associated with both isothiocyanates and quinoxaline-based compounds, potentially with unique synergistic or modulatory effects arising from the combination of these two pharmacophores.

Comparison with Other Isothiocyanates:

Isothiocyanates are well-known for their pleiotropic mechanisms of action, which have been extensively studied in preclinical models. nih.govrsc.org A primary mechanism is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response. mdpi.com By reacting with specific cysteine residues on Keap1, the negative regulator of Nrf2, isothiocyanates promote the translocation of Nrf2 to the nucleus, leading to the upregulation of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes like GSTs and quinone reductase. nih.gov

Furthermore, many isothiocyanates have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspase cascades. researchgate.net They can also inhibit cell cycle progression and suppress inflammatory pathways, often through the inhibition of the pro-inflammatory transcription factor NF-κB. nih.gov The specific activities can vary between different isothiocyanate chemotypes based on their chemical structure.

Comparison with Quinoxaline-Based Compounds:

The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide array of biological activities by interacting with various molecular targets. tandfonline.comresearchgate.net A significant number of quinoxaline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov For instance, some quinoxaline derivatives have been developed as inhibitors of receptor tyrosine kinases like VEGFR-2, playing a role in angiogenesis. ekb.eg

Other quinoxaline derivatives have been found to exert their effects through mechanisms such as topoisomerase II inhibition, leading to DNA damage and apoptosis in cancer cells. tandfonline.com Some have also been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer and promotes cell proliferation and survival. nih.gov The biological activity of a specific quinoxaline derivative is highly dependent on the nature and position of its substituents.

Potential Unique Mechanisms of this compound:

The combination of the isothiocyanate group and the brominated quinoxaline core in a single molecule suggests the potential for a multi-pronged mechanism of action. This compound could simultaneously engage targets of both isothiocyanates and quinoxalines. For instance, it might activate the Nrf2 pathway via its isothiocyanate moiety while concurrently inhibiting a specific kinase or other protein target through its quinoxaline structure. The bromine substituent on the quinoxaline ring could also influence its electronic properties and steric interactions, potentially leading to a unique target binding profile compared to unsubstituted quinoxaline derivatives. nih.gov

Table 2: Comparative Mechanistic Overview

FeatureIsothiocyanate ChemotypesQuinoxaline-Based CompoundsPutative Profile of this compound
Primary Mechanisms Nrf2 activation, Induction of Phase II enzymes, Apoptosis induction, NF-κB inhibitionKinase inhibition, Topoisomerase inhibition, STAT3 pathway inhibition, DNA intercalationPotential for combined and/or synergistic mechanisms of both classes.
Molecular Targets Keap1, Caspases, Bcl-2 family proteinsProtein kinases (e.g., VEGFR-2), Topoisomerase II, STAT3Potential to interact with targets from both classes. The brominated quinoxaline core may confer novel target specificity.
Cellular Effects Antioxidant response, Pro-apoptotic signaling, Anti-inflammatory effectsInhibition of cell proliferation, Induction of apoptosis, Anti-angiogenic effectsExpected to exhibit a broad spectrum of cellular effects, including antioxidant, anti-inflammatory, and anti-proliferative activities.

Chemical Reactivity, Derivatization, and Analog Synthesis of Bromchinoxalin Isothiocyanate

Exploration of the Isothiocyanate Functional Group Reactivity

The isothiocyanate (–N=C=S) group is a highly electrophilic moiety, susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of numerous derivatives.

The carbon atom of the isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and carbanions to form thiourea (B124793), thiocarbamate, and thioamide derivatives, respectively.

Thiourea Derivatives: The reaction of bromoquinoxaline-isothiocyanate with primary or secondary amines leads to the formation of N,N'-disubstituted or trisubstituted thioureas. This reaction is typically straightforward and proceeds under mild conditions nih.govorganic-chemistry.orguobabylon.edu.iq. The resulting thiourea derivatives have been noted in the synthesis of compounds with potential anticancer activities nih.gov.

Thiocarbamate Derivatives: Alcohols and thiols can react with the isothiocyanate group to yield thiocarbamate and dithiocarbamate (B8719985) derivatives, respectively. The synthesis of thiocarbamates can be achieved through various methods, including the alcoholysis of thiocyanates wikipedia.orgresearchgate.net.

Thioamide Derivatives: Thioamides can be synthesized from isothiocyanates, although this is a less common route than the thionation of amides mdpi.comnih.govorganic-chemistry.orgorganic-chemistry.org. The reaction would involve a suitable carbanion or a related nucleophile attacking the isothiocyanate carbon.

Table 1: Representative Reactions of the Isothiocyanate Group

DerivativeNucleophileGeneral Reaction Scheme
Thiourea R¹R²NH (Amine)Br-Qx-NCS + R¹R²NH → Br-Qx-NH-C(=S)-NR¹R²
Thiocarbamate R-OH (Alcohol)Br-Qx-NCS + R-OH → Br-Qx-NH-C(=S)-OR
Thioamide R⁻ (Carbanion)Br-Qx-NCS + R⁻ → Br-Qx-NH-C(=S)-R

Qx represents the quinoxaline (B1680401) core.

The isothiocyanate functionality is a valuable precursor for the synthesis of various heterocyclic systems. These reactions often involve bifunctional nucleophiles that react with the isothiocyanate group to form an initial adduct, which then undergoes intramolecular cyclization. Acyl isothiocyanates, which are structurally related, are known to be excellent starting materials for the synthesis of heterocycles like thiazoles, thiadiazoles, and triazoles arkat-usa.org. By analogy, bromoquinoxaline-isothiocyanate could react with compounds containing adjacent nucleophilic groups (e.g., amino-alcohols, amino-thiols, or hydrazines) to construct new fused or appended heterocyclic rings.

Strategic Modification of the Bromine Atom for Further Functionalization

The bromine atom on the quinoxaline ring serves as a versatile handle for introducing further molecular diversity, primarily through cross-coupling reactions and nucleophilic aromatic substitutions.

Cross-Coupling Reactions: The bromoquinoxaline moiety is an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds wikipedia.orgnih.govnrochemistry.comyoutube.com.

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl substituents nrochemistry.com.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines nrochemistry.com.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Table 2: Potential Cross-Coupling Reactions of Bromoquinoxaline-isothiocyanate

Reaction NameCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki R-B(OH)₂Pd catalyst, BaseR-Qx-NCS
Sonogashira R-C≡CHPd/Cu catalyst, BaseR-C≡C-Qx-NCS
Buchwald-Hartwig R¹R²NHPd catalyst, BaseR¹R²N-Qx-NCS

Qx represents the quinoxaline core; R represents an organic substituent.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoxaline ring system can facilitate nucleophilic aromatic substitution, where the bromine atom is displaced by a strong nucleophile nih.govrsc.org. This provides a direct method for introducing functionalities like amines, alkoxides, or thiolates, although it may require forcing conditions or activation by the isothiocyanate group.

Derivatization Strategies for Enhanced Analytical Detection and Quantification in Complex Preclinical Matrices

For the detection and quantification of bromoquinoxaline-isothiocyanate in biological samples, derivatization can be employed to enhance its analytical properties, such as fluorescence or mass spectrometric ionization.

Fluorescent Tagging: The isothiocyanate group can react with fluorescent amines or hydrazines to attach a fluorophore to the molecule. Quinoxaline derivatives themselves can be formed from analytes for detection purposes, for example, by reacting with o-phenylenediamine (B120857) to create a fluorescent quinoxaline product for HPLC analysis mdpi.com. This inherent property of the quinoxaline core might be leveraged.

Mass Spectrometry Enhancement: Derivatization can be used to introduce a readily ionizable group to improve detection limits in techniques like LC-MS. For instance, reaction with a molecule containing a tertiary amine would lead to a derivative with enhanced ionization efficiency in positive-ion mode. Enzymatic-chemical methods have been used to prepare quinoxaline derivatives from amino acids for sensitive estimation by gas chromatography-mass spectrometry nih.gov.

Solid-Phase Synthesis Approaches for Combinatorial Library Generation

Solid-phase synthesis is a powerful technique for generating large libraries of related compounds for screening purposes. A versatile method for the solid-phase synthesis of quinoxalines has been developed, which could be adapted for bromoquinoxaline-isothiocyanate analogs researchgate.net.

A potential solid-phase strategy could involve:

Immobilizing a suitable precursor to a solid support.

Synthesizing the bromoquinoxaline core on the resin.

Converting an amino group to the isothiocyanate functionality.

Reacting the resin-bound bromoquinoxaline-isothiocyanate with a diverse set of building blocks (e.g., amines for thiourea libraries) or performing cross-coupling reactions.

Cleaving the final products from the resin.

This approach would enable the rapid and efficient generation of a combinatorial library of bromoquinoxaline-isothiocyanate derivatives for biological screening.

Future Research Directions and Translational Perspectives of Bromchinoxalin Isothiocyanate Research

Development of Novel and Sustainable Synthetic Routes

The advancement of Bromchinoxalin-isothiocyanate research is intrinsically linked to the efficiency and environmental impact of its synthesis. While classical methods for synthesizing quinoxalines and isothiocyanates exist, future efforts must prioritize the development of green and sustainable synthetic protocols. mtieat.orgresearchgate.net Traditional syntheses of quinoxalines often rely on the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds, which can involve harsh conditions or toxic reagents. mtieat.orgmdpi.com Similarly, the synthesis of isothiocyanates requires careful handling of reagents. elsevierpure.com

The table below outlines potential sustainable approaches for the synthesis of this compound, drawing inspiration from recent advances in the synthesis of related heterocyclic compounds.

Synthetic StrategyKey FeaturesPotential Advantages
Microwave-Assisted Organic Synthesis (MAOS) Rapid heating, shorter reaction timesIncreased reaction rates, higher yields, reduced side products
Flow Chemistry Continuous processing in microreactorsEnhanced safety, better process control, easy scalability
Biocatalysis Use of enzymes as catalystsHigh selectivity, mild reaction conditions, biodegradable catalysts
Catalyst-Free Aqueous Media Synthesis Utilizes water as a green solvent, avoids catalystsEnvironmentally benign, reduced cost, simplified purification
One-Pot Tandem Reactions Multiple reaction steps in a single vesselTime and resource-efficient, minimizes waste from intermediate isolation

By embracing these green chemistry principles, researchers can ensure that the synthesis of this compound and its derivatives is not only efficient but also environmentally responsible, a crucial consideration for the long-term viability of any potential therapeutic agent.

Integration of Advanced Omics Technologies for Deeper Mechanistic Understanding

A comprehensive understanding of the molecular mechanisms underlying the biological activity of this compound is essential for its development. Advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for achieving a systems-level understanding of how this compound interacts with biological systems. nih.govresearcher.life

Proteomic analyses, for example, can identify the protein targets of this compound and elucidate how it alters cellular protein expression profiles. frontiersin.orgnih.goved.ac.uk Studies on other quinoxaline (B1680401) derivatives have successfully used proteomics to reveal effects on the cytoskeleton, intracellular trafficking, and redox homeostasis. frontiersin.orged.ac.uk Transcriptomics can provide insights into the changes in gene expression induced by the compound, while metabolomics can reveal alterations in metabolic pathways. nih.govresearcher.lifenih.gov The integration of these multi-omics datasets can help construct a comprehensive picture of the compound's mechanism of action, identify biomarkers for its activity, and potentially uncover novel therapeutic applications. nih.gov

The following table details the application of various omics technologies in the study of this compound.

Omics TechnologyApplicationExpected Insights
Proteomics Identify direct protein binding partners and changes in protein expression.Elucidation of molecular targets and affected cellular pathways. frontiersin.orgnih.gov
Transcriptomics Analyze changes in global gene expression profiles upon treatment.Understanding of the compound's impact on gene regulation and signaling networks. nih.gov
Metabolomics Profile changes in endogenous small-molecule metabolites.Identification of perturbed metabolic pathways and potential off-target effects. researcher.lifenih.gov
Interactomics Map the network of molecular interactions involving the compound.Comprehensive view of the compound's biological context and functional modules. nih.gov

A systems biology approach, combining these omics technologies, will be crucial for a holistic understanding of the pharmacological effects of this compound. nih.gov

Application of Machine Learning and Artificial Intelligence in SAR and Compound Design

The table below summarizes key AI and ML applications in the context of this compound research.

AI/ML ApplicationDescriptionPotential Impact
Quantitative Structure-Activity Relationship (QSAR) Develop predictive models linking chemical structure to biological activity.Guide the design of more potent and selective analogs. nih.gov
De Novo Drug Design Generate novel molecular structures with desired properties.Discover new chemical scaffolds and overcome limitations of existing libraries. kcl.ac.ukijsred.com
Virtual Screening Computationally screen large databases of compounds for potential hits.Prioritize compounds for synthesis and testing, increasing efficiency. ijsred.com
Predictive Modeling Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Identify and mitigate potential liabilities early in the drug discovery process. mdpi.com

By leveraging the power of AI and ML, researchers can significantly streamline the design-synthesize-test-analyze cycle, leading to the more rapid development of optimized this compound-based therapeutic candidates. nih.gov

Exploration of this compound as a Chemical Probe for Uncharacterized Biological Pathways

The reactive isothiocyanate group makes this compound a valuable tool for chemical biology. nih.govresearchgate.net Isothiocyanates are known to react with nucleophilic residues on proteins, allowing them to act as covalent probes to identify and study the function of specific protein targets. nih.govresearchgate.net This property can be harnessed to explore uncharacterized biological pathways and identify novel drug targets.

By designing and synthesizing tagged versions of this compound (e.g., with biotin (B1667282) or a fluorescent reporter), researchers can use techniques like affinity purification or fluorescence imaging to isolate and identify its cellular binding partners. mdpi.com This approach, often referred to as target identification, is crucial for understanding the compound's mechanism of action and can provide insights into previously unknown biological processes. nih.govmdpi.com The quinoxaline scaffold itself has been shown to interact with a variety of biological targets, including protein kinases and viral proteins, suggesting that this compound could be used to probe a wide range of cellular functions. researchgate.netnih.gov

The following table outlines a potential workflow for using this compound as a chemical probe.

StepMethodObjective
1. Probe Design and Synthesis Covalent attachment of an affinity tag (e.g., biotin) or a reporter tag (e.g., fluorophore).To create a tool for isolating or visualizing binding partners.
2. Target Engagement Studies In situ treatment of cells or cell lysates with the tagged probe.To label the cellular targets of the compound.
3. Target Isolation and Identification Affinity purification (e.g., streptavidin beads for biotin tags) followed by mass spectrometry.To identify the specific proteins that the compound binds to. mdpi.com
4. Target Validation Genetic (e.g., siRNA, CRISPR) or pharmacological validation of identified targets.To confirm the role of the identified targets in the compound's biological activity.

The use of this compound as a chemical probe has the potential to not only advance our understanding of its own biological effects but also to illuminate new areas of biology, paving the way for the development of novel therapeutic strategies.

Q & A

Q. What are the established synthesis routes for Bromchinoxalin-isothiocyanate, and how can reaction purity be optimized?

this compound is typically synthesized via nucleophilic substitution or thiophosgene-based routes. A common approach involves reacting brominated quinoxaline derivatives with thiocyanate salts under controlled pH (e.g., acidic conditions to stabilize intermediates). To ensure purity, use column chromatography with silica gel (60–120 mesh) and monitor via HPLC (C18 column, acetonitrile/water gradient). Purity ≥95% is achievable by recrystallization in ethyl acetate/hexane mixtures .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and isothiocyanate group integrity (δ ~120–130 ppm for N=C=S).
  • FT-IR : Peaks at 2050–2150 cm1^{-1} (N=C=S stretching) and aromatic C-H vibrations (~3000 cm1^{-1}).
  • HPLC-MS : Electrospray ionization (ESI+) to verify molecular ion peaks and detect impurities.
  • Elemental Analysis : Validate C, H, N, S composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s interactions with cysteine proteases?

  • Target Selection : Prioritize enzymes like falcipain-2 (Plasmodium falciparum) or caspase-3, where isothiocyanates exhibit covalent binding.
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling.
  • Parameters : Include covalent docking to model N=C=S reactivity with catalytic cysteine thiols. Validate with MD simulations (AMBER/CHARMM) to assess binding stability.
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from solvent effects, assay conditions, or target specificity. Address these by:

  • Standardized Assays : Use uniform solvent systems (e.g., DMSO ≤0.1% v/v) and cell lines (e.g., HepG2 for cytotoxicity).
  • Dose-Response Curves : Generate EC50_{50}/IC50_{50} values across 8–12 concentrations (3 replicates minimum).
  • Orthogonal Assays : Pair enzymatic assays (e.g., fluorogenic substrates) with cellular viability tests (MTT/XTT) to confirm mechanism .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Buffer Systems : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomal preparations.
  • Analytical Monitoring : Use LC-MS/MS at 0, 1, 4, 8, 24 h to quantify degradation products.
  • Temperature Control : Compare room temperature (25°C) vs. physiological (37°C) conditions.
  • Light Sensitivity : Perform amber vial experiments to assess photodegradation .

Q. What statistical approaches are recommended for optimizing synthesis yield via experimental design?

Apply Response Surface Methodology (RSM) with Central Composite Design (CCD):

  • Variables : Temperature, reagent molar ratio, reaction time.
  • Response : Yield (%) quantified by HPLC.
  • Analysis : Use ANOVA to identify significant factors (p < 0.05) and model quadratic interactions.
  • Validation : Confirm predicted optimal conditions with triplicate runs .

Methodological Considerations

Q. How can researchers validate the specificity of this compound in protein labeling assays?

  • Competitive Binding : Co-incubate with excess non-fluorescent isothiocyanate (e.g., phenyl isothiocyanate) to block nonspecific interactions.
  • SDS-PAGE/Western Blot : Use anti-thiocyanate antibodies or fluorescent tags (e.g., FITC) for detection.
  • Mass Spectrometry : Identify labeled peptides via tryptic digest and LC-MS/MS .

Q. What are best practices for reporting synthetic procedures in peer-reviewed journals?

  • Detail : Include molar ratios, solvent volumes, and purification steps (e.g., “reaction stirred at 60°C for 12 h under N2_2”).
  • Characterization : Provide full spectroscopic data (NMR, IR, HRMS) in Supporting Information.
  • Reproducibility : Note batch-to-batch variability and yield ranges (e.g., “isolated in 65–72% yield over three trials”) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.